Cas no 1337226-08-0 (1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)-)

1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)-
- 1337226-08-0
- 2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol
- EN300-1851645
-
- Inchi: 1S/C9H13NO4/c10-6(1-2-11)9-7(13)3-5(12)4-8(9)14/h3-4,6,11-14H,1-2,10H2
- InChI Key: OIIQHNISYRCKGI-UHFFFAOYSA-N
- SMILES: C1(O)=CC(O)=CC(O)=C1C(N)CCO
Computed Properties
- Exact Mass: 199.08445790g/mol
- Monoisotopic Mass: 199.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Density: 1.464±0.06 g/cm3(Predicted)
- Boiling Point: 494.7±40.0 °C(Predicted)
- pka: 8.40±0.45(Predicted)
1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851645-10.0g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1851645-0.05g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 0.05g |
$851.0 | 2023-06-03 | ||
Enamine | EN300-1851645-0.1g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 0.1g |
$892.0 | 2023-06-03 | ||
Enamine | EN300-1851645-2.5g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 2.5g |
$1988.0 | 2023-06-03 | ||
Enamine | EN300-1851645-5.0g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1851645-0.5g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 0.5g |
$974.0 | 2023-06-03 | ||
Enamine | EN300-1851645-0.25g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 0.25g |
$933.0 | 2023-06-03 | ||
Enamine | EN300-1851645-1.0g |
2-(1-amino-3-hydroxypropyl)benzene-1,3,5-triol |
1337226-08-0 | 1g |
$1014.0 | 2023-06-03 |
1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- Related Literature
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Additional information on 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)-
Comprehensive Overview of 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- (CAS No. 1337226-08-0)
1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- (CAS No. 1337226-08-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, combines a benzenetriol core with an amino-hydroxypropyl side chain, making it a versatile intermediate for various applications. Researchers and industry professionals are increasingly interested in its potential due to its multifunctional properties and compatibility with advanced synthetic methodologies.
The chemical structure of 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- features a benzene ring substituted with three hydroxyl groups and an additional side chain containing both amino and hydroxyl functionalities. This arrangement imparts significant polarity and reactivity, enabling the compound to participate in a wide range of chemical reactions. The presence of the amino-hydroxypropyl group enhances its utility in the synthesis of complex molecules, particularly in pharmaceutical research where such moieties are often key to biological activity.
In recent years, the demand for 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- has surged, driven by its applications in drug discovery and development. The compound serves as a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting neurological and metabolic disorders. Its ability to act as a scaffold for further functionalization makes it a preferred choice for medicinal chemists exploring new drug candidates. Additionally, its compatibility with green chemistry principles aligns with the growing emphasis on sustainable and eco-friendly synthetic practices.
Beyond pharmaceuticals, 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- has found utility in materials science. Its polyphenolic structure contributes to its potential use in the development of advanced polymers and coatings. Researchers are investigating its role in creating materials with enhanced durability, adhesion, and biocompatibility. These properties are particularly relevant in industries such as electronics, where high-performance materials are in constant demand.
The synthesis of 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- typically involves multi-step organic reactions, often starting from readily available precursors like benzenetriol derivatives. Modern synthetic approaches emphasize efficiency and yield optimization, leveraging catalytic methods and mild reaction conditions to minimize environmental impact. Analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to confirm the purity and identity of the final product, ensuring it meets the stringent requirements of industrial and academic users.
From a commercial perspective, the market for 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- is expanding, with key suppliers catering to the needs of research institutions and pharmaceutical companies. The compound's niche applications and specialized nature contribute to its premium pricing, though advancements in production scalability may influence future cost dynamics. Regulatory compliance and quality assurance remain critical considerations for manufacturers, given the compound's use in sensitive applications.
Looking ahead, the future of 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- appears promising, with ongoing research uncovering new potential uses. Its role in the development of next-generation therapeutics and advanced materials is expected to grow, particularly as interdisciplinary collaborations between chemists, biologists, and engineers continue to flourish. For researchers and industry stakeholders, staying abreast of the latest developments related to this compound is essential to leveraging its full potential.
In summary, 1,3,5-Benzenetriol, 2-(1-amino-3-hydroxypropyl)- (CAS No. 1337226-08-0) represents a fascinating and versatile compound with broad applicability across multiple scientific disciplines. Its unique structural attributes, combined with its functional versatility, make it a valuable asset in both academic and industrial settings. As research progresses, the compound is poised to play an increasingly significant role in addressing some of the most pressing challenges in healthcare and technology.
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